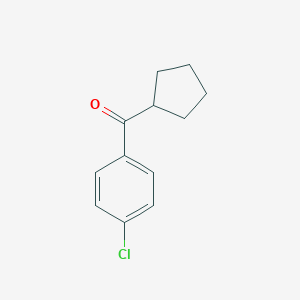

4-Chlorophenyl cyclopentyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-cyclopentylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUNRWNNNLUFEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456188 | |

| Record name | 4-CHLOROPHENYL CYCLOPENTYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2204-98-0 | |

| Record name | (4-Chlorophenyl)cyclopentylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2204-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-CHLOROPHENYL CYCLOPENTYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization of 4 Chlorophenyl Cyclopentylmethanone

Grignard Reaction Approaches

The Grignard reaction offers a robust method for the formation of carbon-carbon bonds, making it a suitable choice for the synthesis of (4-Chlorophenyl)cyclopentylmethanone. This approach typically involves the reaction of a Grignard reagent with a nitrile or an acid chloride.

Synthesis via Reactions of Halogenated Benzonitriles with Cyclopentylmagnesium Halides

A prominent Grignard-based synthesis involves the reaction of a halogenated benzonitrile (B105546), such as o-chlorobenzonitrile, with a cyclopentylmagnesium halide. google.com For instance, cyclopentylmagnesium chloride can be reacted with o-chlorobenzonitrile to produce the desired ketone. google.com The initial step involves the formation of the Grignard reagent from cyclopentyl halide (e.g., cyclopentyl chloride or bromide) and magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). google.comgoogleapis.com The subsequent addition of the benzonitrile to the Grignard reagent leads to the formation of an imine intermediate, which upon acidic hydrolysis yields (4-Chlorophenyl)cyclopentylmethanone.

The reaction is typically carried out in an aromatic hydrocarbon solvent like toluene, especially after the initial formation of the Grignard reagent in an ether. google.com This solvent exchange can be beneficial for achieving the higher temperatures often required for the reaction with the nitrile. The reaction progress can be monitored, and upon completion, the intermediate imine complex is hydrolyzed, usually with an acid, to yield the final ketone product. google.com

Methodological Optimizations for Yield and Purity in Grignard Syntheses

Optimizing Grignard reactions is crucial for maximizing the yield and purity of the final product while minimizing side reactions. Key parameters that can be adjusted include reaction temperature, reaction time, and the choice of solvent. For instance, after the initial formation of the Grignard reagent, the reaction with the nitrile may be heated to reflux to ensure complete conversion. google.com

The order of addition can also be critical. In some cases, dropwise addition of the benzonitrile solution to the Grignard reagent at a controlled temperature is preferred. sciencemadness.org The use of a catalyst, such as a copper(I) salt (e.g., copper(I) iodide or bromide), has been shown to be beneficial in similar Grignard reactions, potentially leading to higher yields compared to uncatalyzed reactions, even at lower temperatures. sciencemadness.org

Furthermore, moderating the reactivity of the Grignard reagent can prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the newly formed ketone. One approach involves the use of additives like bis[2-(N,N-dimethylamino)ethyl] ether, which can form a complex with the Grignard reagent, tempering its reactivity and allowing for the selective formation of the ketone from an acid chloride. organic-chemistry.org While this specific example uses an acid chloride, the principle of moderating Grignard reactivity is a valuable strategy for improving ketone synthesis and can be adapted to nitrile-based routes as well.

| Parameter | Condition | Effect on Yield/Purity |

| Solvent | Toluene (after initial ether formation) | Allows for higher reaction temperatures, potentially increasing reaction rate. |

| Catalyst | Copper(I) halides | Can significantly improve yield and reduce reaction temperature. sciencemadness.org |

| Temperature | Refluxing in toluene | Drives the reaction to completion. google.com |

| Addition Method | Dropwise addition of nitrile | Helps to control the reaction exotherm and minimize side products. sciencemadness.org |

| Hydrolysis | Acidic workup | Efficiently converts the imine intermediate to the ketone. google.com |

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. byjus.comnumberanalytics.comiitk.ac.in This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.

Acylation of Cyclopentene with (4-Chlorophenyl)benzoyl Chloride Precursors

One potential Friedel-Crafts route to (4-Chlorophenyl)cyclopentylmethanone involves the acylation of an alkene, such as cyclopentene, with a suitable acylating agent derived from 4-chlorobenzene. However, a more common and direct approach is the acylation of chlorobenzene (B131634) with cyclopentanecarbonyl chloride. youtube.comdoubtnut.comvedantu.com In this reaction, the acyl group (cyclopentanecarbonyl) is introduced onto the chlorobenzene ring.

The reaction is typically carried out in the presence of a Lewis acid catalyst. byjus.comiitk.ac.in The chlorine atom on the chlorobenzene ring is an ortho, para-directing group, meaning the incoming acyl group will primarily add to the positions ortho and para to the chlorine. youtube.comdoubtnut.comvedantu.com Due to steric hindrance from the chlorine atom, the para-substituted product, (4-Chlorophenyl)cyclopentylmethanone, is generally the major product. doubtnut.comvedantu.com

Evaluation of Catalysts and Reaction Conditions in Friedel-Crafts Routes

The choice of catalyst and reaction conditions is critical for the success of a Friedel-Crafts acylation. Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst for this transformation. numberanalytics.comiitk.ac.in Other Lewis acids like iron(III) chloride (FeCl₃) can also be used, though they may be less reactive. numberanalytics.com The catalyst activates the acyl chloride, facilitating the formation of the electrophilic acylium ion. byjus.comcatalysis.blog

The reaction is typically performed in a non-polar solvent. It is important to note that strongly deactivated aromatic rings, such as those with nitro groups, or rings containing basic substituents like amines, are not suitable for Friedel-Crafts reactions as they can deactivate the catalyst. libretexts.org However, chlorobenzene is sufficiently reactive for the acylation to proceed. The reaction often requires heating to achieve a reasonable rate. After the reaction is complete, a workup with water is necessary to decompose the catalyst-ketone complex and isolate the product.

| Parameter | Condition | Effect on Reaction |

| Catalyst | Aluminum chloride (AlCl₃) | Highly effective at promoting the formation of the acylium ion. numberanalytics.comiitk.ac.in |

| Reactant | Chlorobenzene and Cyclopentanecarbonyl chloride | Direct route to the desired product. youtube.comdoubtnut.comvedantu.com |

| Directing Effect | Chlorine on chlorobenzene | Leads to a mixture of ortho and para isomers, with the para isomer being the major product. youtube.comdoubtnut.comvedantu.com |

| Solvent | Non-polar solvents | Provides a suitable medium for the reaction. |

| Workup | Aqueous workup | Decomposes the catalyst complex to liberate the ketone. |

Emerging and Specialized Synthetic Pathways

While Grignard reactions and Friedel-Crafts acylations are the workhorse methods for synthesizing (4-Chlorophenyl)cyclopentylmethanone, research continues to explore novel and more efficient synthetic routes. These emerging pathways often focus on improving reaction efficiency, reducing waste, and employing milder reaction conditions.

One area of development involves the use of alternative coupling partners and catalysts. For example, a patented method describes the synthesis of a related compound, 4-(4-chlorophenyl)cyclohexyl-1-carboxylic acid, via a catalytic coupling reaction between a compound and a 4-chlorophenylmagnesium halide Grignard reagent. google.com This highlights the ongoing interest in developing catalytic coupling methods for the formation of the key carbon-carbon bond.

Furthermore, advancements in flow chemistry are being applied to optimize traditional reactions like the Grignard addition to esters. mit.edu By carefully controlling reaction parameters in a continuous flow system, it is possible to achieve higher selectivity and yields, for instance, by minimizing the di-addition product in the reaction of a Grignard reagent with an ester. mit.edu Such technologies could potentially be adapted for the large-scale, efficient synthesis of (4-Chlorophenyl)cyclopentylmethanone.

Research into asymmetric synthesis is also a significant area of interest, particularly for producing chiral tertiary alcohols from ketones. nih.govresearchgate.net While not directly a synthesis of the target ketone, these methodologies, which often involve the asymmetric addition of Grignard reagents to ketones, underscore the broader efforts to develop more sophisticated and selective transformations in organic synthesis. These advancements could inspire new approaches to the synthesis of ketone intermediates themselves.

Synthesis from Cyclopentane (B165970), Carbon Monoxide, and p-Chlorophenyltrimethylsilane (B1581879)

A direct synthetic route to (4-chlorophenyl)cyclopentylmethanone involving the reaction of cyclopentane, carbon monoxide, and p-chlorophenyltrimethylsilane is not extensively documented in readily available scientific literature. However, analogous transformations involving the carbonylative coupling of C-H bonds provide a conceptual framework for this synthesis.

Rhodium-catalyzed carbonylation reactions, for instance, have been shown to effectively convert aryl C-H bonds into valuable carbonyl compounds. wikipedia.orgresearchgate.netsigmaaldrich.comyoutube.com These reactions typically proceed through a series of steps involving the activation of a C-H bond by the rhodium catalyst, followed by the insertion of carbon monoxide and subsequent coupling with an aryl partner. In the context of the specified reactants, a plausible, though hypothetical, mechanism would involve the following key steps:

Oxidative Addition: A rhodium(I) complex would oxidatively add to the C-H bond of cyclopentane to form a rhodium(III)-hydrido-cyclopentyl intermediate.

Carbon Monoxide Insertion: Carbon monoxide would then insert into the rhodium-cyclopentyl bond to generate a cyclopentanecarbonyl-rhodium(III) complex.

Transmetalation: The p-chlorophenyltrimethylsilane would then undergo transmetalation with the rhodium complex, transferring the p-chlorophenyl group to the metal center.

Reductive Elimination: Finally, reductive elimination from the rhodium(III) complex would yield the desired product, (4-chlorophenyl)cyclopentylmethanone, and regenerate the active rhodium(I) catalyst.

It is important to note that while this proposed pathway is based on established principles of organometallic chemistry, the specific conditions and catalyst systems required to achieve this transformation efficiently would necessitate significant experimental investigation and optimization.

Industrial-Scale Synthesis Considerations for Aryl Cyclopentyl Ketones

On an industrial scale, the synthesis of aryl cyclopentyl ketones like (4-chlorophenyl)cyclopentylmethanone is more likely to follow well-established and optimized methodologies such as the Friedel-Crafts acylation or Grignard reactions. numberanalytics.comacs.orgresearchgate.net

Friedel-Crafts Acylation:

The Friedel-Crafts acylation of chlorobenzene with cyclopentanecarbonyl chloride is a primary and conventional route for producing (4-chlorophenyl)cyclopentylmethanone. wikipedia.orglibretexts.orgnumberanalytics.com This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most common choice. wikipedia.orgnumberanalytics.com

Key considerations for the industrial scale-up of this process include:

Catalyst Selection and Loading: While AlCl₃ is effective, its use in stoichiometric amounts can lead to significant waste streams and complex work-up procedures. wikipedia.org The development of more sustainable and recyclable solid acid catalysts, such as zeolites and metal oxides, is an area of active research to mitigate these environmental concerns. researchgate.net

Solvent Effects: The choice of solvent can significantly impact reaction rate and selectivity. libretexts.org Non-polar solvents are generally preferred, and their selection must also consider factors like cost, safety, and ease of recovery.

Temperature Control: Friedel-Crafts reactions are often exothermic, and precise temperature control is crucial to prevent side reactions and ensure product quality. numberanalytics.com Industrial reactors are equipped with sophisticated cooling systems to manage the heat of reaction.

Work-up and Purification: The work-up procedure typically involves quenching the reaction with water to decompose the catalyst-product complex, followed by extraction and distillation to isolate the pure ketone. wikipedia.org Optimizing these steps is vital for maximizing yield and minimizing production costs.

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation

| Catalyst | Advantages | Disadvantages |

| Aluminum Chloride (AlCl₃) | High reactivity, readily available | Stoichiometric amounts often required, generates corrosive waste |

| Zeolites | Reusable, environmentally friendly, shape-selective | Lower activity than AlCl₃, can be deactivated by impurities |

| Metal Oxides | Thermally stable, can be regenerated | May require higher reaction temperatures |

Grignard Reaction:

An alternative industrial route involves the reaction of a Grignard reagent, such as p-chlorophenylmagnesium bromide, with cyclopentanecarbonyl chloride or a related cyclopentyl derivative. wikipedia.orgmt.comwikipedia.orgorganic-chemistry.org

Critical factors for the industrial application of Grignard reactions include:

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture, and all reactants and solvents must be rigorously dried to prevent quenching of the reagent. wikipedia.org

Initiation and Control: The formation of the Grignard reagent is an exothermic process that can have an induction period, requiring careful control to initiate the reaction safely and maintain it at a manageable rate.

Side Reactions: Over-addition of the Grignard reagent to the ketone product can lead to the formation of tertiary alcohols, reducing the yield of the desired ketone. Careful control of stoichiometry and reaction temperature is necessary to minimize this side reaction.

Chemical Reactivity and Mechanistic Investigations of 4 Chlorophenyl Cyclopentylmethanone

Transformations of the Carbonyl Group

The carbonyl group is the primary site of reactivity in (4-Chlorophenyl)cyclopentylmethanone, undergoing a variety of transformations including reduction, oxidation, and nucleophilic addition.

Stereoselective Reduction Reactions to Form Alcohol Derivatives

The reduction of the prochiral ketone (4-Chlorophenyl)cyclopentylmethanone to its corresponding alcohol, (4-chlorophenyl)(cyclopentyl)methanol, can be achieved with a range of reducing agents. This reaction is of significant interest due to the formation of a new stereocenter, leading to the possibility of two enantiomers. The stereochemical outcome of the reduction is highly dependent on the nature of the reducing agent and the reaction conditions.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the electrophilic carbonyl carbon. The stereoselectivity of these reductions can often be predicted by Felkin-Anh and Cram's models, which consider the steric hindrance around the carbonyl group. For (4-Chlorophenyl)cyclopentylmethanone, the cyclopentyl and 4-chlorophenyl groups are the substituents that dictate the direction of nucleophilic attack.

For more precise control over the stereochemistry, chiral reducing agents or catalysts can be employed. wikipedia.org These include chiral borohydrides, such as those derived from amino acids, and catalytic systems like the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst with borane (B79455). organic-chemistry.orgmdpi.com These chiral reagents or catalysts create a diastereomeric transition state with the ketone, leading to the preferential formation of one enantiomer of the alcohol product. The enantiomeric excess (ee) achieved is a measure of the stereoselectivity of the reaction. For instance, the reduction of various prochiral ketones with an in-situ generated oxazaborolidine catalyst from a chiral lactam alcohol and borane has been shown to yield chiral secondary alcohols with high enantioselectivity, often up to 98% ee. organic-chemistry.org

The table below summarizes the expected outcomes of the reduction of (4-Chlorophenyl)cyclopentylmethanone with different types of reducing agents.

| Reducing Agent/System | Expected Stereoselectivity | General Remarks |

| Sodium Borohydride (NaBH₄) | Low to moderate | A common, mild reducing agent. Stereoselectivity is primarily influenced by the steric bulk of the substituents. |

| Lithium Aluminum Hydride (LiAlH₄) | Low to moderate | A more powerful reducing agent than NaBH₄. Stereoselectivity is also sterically controlled. |

| Corey-Bakshi-Shibata (CBS) Reduction | High (potentially >95% ee) | Employs a chiral oxazaborolidine catalyst, leading to excellent enantioselectivity. The absolute configuration of the product is predictable. mdpi.com |

| Chiral Borohydrides (e.g., from amino acids) | Moderate to high | The chiral ligand on the borohydride influences the stereochemical outcome of the hydride transfer. wikipedia.org |

Oxidation Reactions and Their Mechanistic Pathways

The oxidation of ketones like (4-Chlorophenyl)cyclopentylmethanone typically requires strong oxidizing agents and can proceed through different pathways. One of the most significant oxidation reactions for ketones is the Baeyer-Villiger oxidation. wikipedia.orgnrochemistry.com This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms, converting a ketone into an ester. mychemblog.comyoutube.com For cyclic ketones, this results in the formation of a lactone. youtube.com

The Baeyer-Villiger oxidation is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis or Brønsted acid catalyst. wikipedia.orgmdpi.com The reaction proceeds through a Criegee intermediate, which is formed by the nucleophilic addition of the peroxyacid to the protonated carbonyl group. wikipedia.orgyoutube.com The rate-determining step is the migration of one of the alkyl or aryl groups from the carbonyl carbon to the adjacent oxygen atom of the peroxide. wikipedia.org

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the substituents. The group that is more capable of stabilizing a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. mychemblog.com In the case of (4-Chlorophenyl)cyclopentylmethanone, the two migrating groups are the cyclopentyl group (a secondary alkyl) and the 4-chlorophenyl group. The phenyl group has a similar migratory aptitude to a secondary alkyl group. The electron-withdrawing nature of the chlorine atom on the phenyl ring slightly decreases its migratory aptitude compared to an unsubstituted phenyl group. Therefore, a mixture of two ester products is possible, with the migration of the cyclopentyl group being a likely major pathway.

The two potential products of the Baeyer-Villiger oxidation of (4-Chlorophenyl)cyclopentylmethanone are:

Cyclopentyl 4-chlorobenzoate (from cyclopentyl group migration)

4-Chlorophenyl cyclopentanecarboxylate (from 4-chlorophenyl group migration)

The reaction is known to proceed with retention of stereochemistry at the migrating center. mychemblog.com

Nucleophilic Addition Reactions and Associated Kinetics

The carbonyl carbon of (4-Chlorophenyl)cyclopentylmethanone is electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This nucleophilic addition is a fundamental reaction of ketones and leads to the formation of a tetrahedral intermediate. libretexts.org The reaction can be catalyzed by either acid or base. Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen, while base catalysis often involves the deprotonation of the nucleophile to increase its nucleophilicity.

Examples of nucleophilic addition reactions include the formation of cyanohydrins (with cyanide), hemiacetals and acetals (with alcohols), and the addition of organometallic reagents like Grignard reagents. The Wittig reaction, involving the addition of a phosphorus ylide, is a notable example that leads to the formation of an alkene. organicreactions.orglibretexts.org

The kinetics of these reactions are influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and a more electrophilic carbonyl carbon. libretexts.orglibretexts.org For (4-Chlorophenyl)cyclopentylmethanone, the presence of two substituents (cyclopentyl and 4-chlorophenyl) makes it less reactive than a comparable aldehyde.

The electronic nature of the substituents on the aryl ring also plays a crucial role. The electron-withdrawing chloro group in the para position of the phenyl ring increases the electrophilicity of the carbonyl carbon through an inductive effect, which is expected to increase the rate of nucleophilic addition compared to an unsubstituted phenyl cyclopentyl ketone. masterorganicchemistry.com

| Reaction Type | Nucleophile | General Kinetics | Mechanistic Notes |

| Grignard Reaction | R-MgX | Fast, irreversible | The addition of the organomagnesium reagent is followed by acidic workup to yield a tertiary alcohol. organic-chemistry.org |

| Wittig Reaction | Ph₃P=CR₂ | Varies with ylide stability | Stabilized ylides react slower and give E-alkenes, while non-stabilized ylides react faster to give Z-alkenes. organic-chemistry.org |

| Cyanohydrin Formation | ⁻CN | Reversible, equilibrium controlled | The reaction is typically base-catalyzed. The product is a cyanohydrin. |

| Acetal Formation | R-OH | Reversible, acid-catalyzed | Proceeds through a hemiacetal intermediate. Water must be removed to drive the reaction to completion. |

Reactivity Influences of the Cyclopentyl Moiety

Impact of Cycloalkyl Ring Strain on Reaction Rates and Selectivity

The cyclopentyl ring in (4-Chlorophenyl)cyclopentylmethanone has a significant impact on the reactivity of the carbonyl group. This is largely due to the inherent ring strain of the five-membered ring. In the ground state of the ketone, the carbonyl carbon is sp² hybridized with bond angles of approximately 120°. Upon nucleophilic addition, this carbon becomes sp³ hybridized, with ideal bond angles of 109.5°.

This increased reactivity due to ring strain affects the rates of all the reactions discussed in section 3.1, including reduction, oxidation, and other nucleophilic additions. The stereoselectivity of these reactions can also be influenced by the conformation of the cyclopentyl ring in the transition state.

Reactivity of the Chlorophenyl Moiety

The 4-chlorophenyl group primarily influences the reactivity of the ketone through its electronic effects. The chlorine atom is an electronegative element and therefore exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the phenyl ring and, consequently, from the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles.

However, the chlorine atom also has lone pairs of electrons that can be delocalized into the phenyl ring through a resonance effect (+R). This resonance effect pushes electron density towards the ring, which would decrease the electrophilicity of the carbonyl carbon. For halogens, the inductive effect is generally stronger than the resonance effect. Therefore, the net effect of the 4-chlorophenyl group is electron-withdrawing, leading to an activation of the carbonyl group for nucleophilic attack compared to an unsubstituted phenyl group.

Beyond its influence on the carbonyl group, the chlorophenyl moiety itself can undergo reaction under certain conditions. The most notable reaction is nucleophilic aromatic substitution (NAS). masterorganicchemistry.comlibretexts.org In this reaction, a strong nucleophile can displace the chloride ion from the aromatic ring. NAS reactions are generally difficult for aryl halides but are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org The carbonyl group of the ketone is a deactivating group for electrophilic aromatic substitution but can act as an activating group for nucleophilic aromatic substitution, especially when a strong nucleophile is used under forcing conditions (high temperature and pressure). The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. masterorganicchemistry.com

Explorations of Nucleophilic Aromatic Substitution on the Chlorophenyl Ring

The (4-Chlorophenyl)cyclopentylmethanone molecule contains a chlorophenyl group that can potentially undergo nucleophilic aromatic substitution (SNAr). This class of reaction is characteristic of aryl halides that are activated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). pressbooks.publibretexts.org The cyclopentylmethanone (cyclopentyl carbonyl) group attached to the benzene (B151609) ring at the para-position acts as a moderate electron-withdrawing group, which deactivates the ring for electrophilic substitution but activates it for nucleophilic attack. masterorganicchemistry.com

The generally accepted mechanism for SNAr reactions proceeds in two steps. pressbooks.publibretexts.org First, a nucleophile adds to the carbon atom bearing the halogen, breaking the ring's aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub For (4-Chlorophenyl)cyclopentylmethanone, the negative charge of this intermediate can be delocalized onto the oxygen atom of the carbonyl group, which provides significant stabilization. This stabilization is crucial for the reaction to proceed. libretexts.orgmasterorganicchemistry.com In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. pressbooks.pub

The reactivity in SNAr reactions is influenced by the nature of the leaving group and the electron-withdrawing substituent. The carbonyl group in the para position effectively stabilizes the negative charge in the Meisenheimer intermediate through resonance, making the reaction feasible. libretexts.org While the classical two-step mechanism is widely accepted, recent computational and kinetic isotope effect studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond-breaking occur in a single step, passing through a single transition state rather than a discrete intermediate. nih.gov

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)

| Factor | Influence on Reactivity of (4-Chlorophenyl)cyclopentylmethanone | Rationale |

| Electron-Withdrawing Group | Activates the ring for SNAr | The para-carbonyl group stabilizes the negatively charged Meisenheimer intermediate through resonance. libretexts.orgmasterorganicchemistry.com |

| Leaving Group | Chlorine is a viable leaving group | The rate-determining step is typically the formation of the Meisenheimer complex, not the C-Cl bond cleavage. masterorganicchemistry.com |

| Position of Substituent | Para position is activating | Allows for direct delocalization of the negative charge onto the carbonyl group, stabilizing the intermediate. libretexts.org |

| Reaction Mechanism | Typically a two-step addition-elimination | Proceeds via a stable Meisenheimer intermediate. pressbooks.pub A concerted mechanism is also a possibility. nih.gov |

Computational and Experimental Mechanistic Studies

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for elucidating the mechanisms of complex organic reactions. mdpi.comresearchgate.net DFT calculations allow for the modeling of molecular structures, including reactants, products, transition states, and intermediates, providing detailed insights into reaction pathways and energetics. nih.govcomporgchem.com

For transformations involving (4-Chlorophenyl)cyclopentylmethanone, DFT can be applied to:

Investigate Reaction Pathways: DFT can map the potential energy surface of a reaction, such as the SNAr process. This allows for the comparison of different possible mechanisms, for instance, a stepwise pathway involving a Meisenheimer intermediate versus a concerted pathway. researchgate.net By calculating the activation energies for each step, the most likely mechanism can be identified. comporgchem.com

Characterize Intermediates and Transition States: The geometries and electronic structures of transient species, like reaction intermediates and transition states, can be precisely calculated. For the SNAr reaction on (4-Chlorophenyl)cyclopentylmethanone, DFT would provide a detailed picture of the Meisenheimer complex, confirming its stability. researchgate.net

Analyze Electronic Effects: DFT calculations can quantify the electronic influence of the cyclopentylcarbonyl group on the chlorophenyl ring, confirming its role in stabilizing the intermediates that are crucial for reactivity. nih.gov

Predict Spectroscopic Properties: Theoretical calculations of properties like NMR spectra can be compared with experimental data to validate the proposed structures of reaction products or intermediates. nih.gov

DFT methods, such as B3LYP and M06-2X, are commonly used to study reaction profiles, providing data on Gibbs free energy (ΔG) and enthalpy (ΔH) to determine the kinetic and thermodynamic favorability of a reaction. researchgate.netresearchgate.net

The study of transient species is fundamental to understanding reaction mechanisms. In the transformations of (4-Chlorophenyl)cyclopentylmethanone, several types of intermediates and transition states can be postulated and investigated.

In the case of Nucleophilic Aromatic Substitution , the key intermediate is the Meisenheimer complex . pressbooks.pub As described previously, this is a negatively charged, non-aromatic species formed by the addition of the nucleophile to the aryl ring. Its stability, which is enhanced by the para-carbonyl group, is the determining factor for the reaction's feasibility. The transition state leading to this intermediate involves the initial approach of the nucleophile and the beginning of C-Nu bond formation.

Other transformations involving the ketone moiety can lead to different intermediates. For example, in photocatalytic reactions , the ketone can be reduced to form a ketyl radical anion . nih.gov In a reported photocatalytic [3+2] cycloaddition of aryl cyclopropyl (B3062369) ketones, a related process, the reaction is initiated by the photoreduction of the ketone, which is activated by a Lewis acid. This leads to a ring-opened distonic radical anion intermediate that subsequently engages in the cycloaddition. nih.gov Such radical intermediates are key to understanding the reaction's stereochemical outcome.

Table 2: Key Intermediates in Transformations of Aryl Ketones

| Reaction Type | Key Intermediate | Description |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | A resonance-stabilized carbanion formed by the addition of a nucleophile to the aromatic ring. pressbooks.pubmasterorganicchemistry.com |

| Photocatalytic Cycloaddition | Distonic Radical Anion | A species containing both a radical and an anion at different positions, formed via photoreduction of the ketone. nih.gov |

Catalytic Mechanisms in Transformations Involving Aryl Cyclopentyl Ketones

Catalysis offers powerful methods for transforming aryl cyclopentyl ketones into more complex molecules with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions are particularly prominent.

One of the most important transformations is the Palladium-catalyzed α-arylation of ketones . This reaction forms a carbon-carbon bond at the α-position of the ketone. The generally accepted catalytic cycle involves several key steps: researchgate.net

Oxidative Addition: A Pd(0) catalyst reacts with an aryl halide (which could be (4-Chlorophenyl)cyclopentylmethanone in a reaction with another enolate) in an oxidative addition step to form a Pd(II) complex.

Transmetallation/Enolate Formation: A base deprotonates the ketone to form an enolate, which then coordinates to the Pd(II) center.

Reductive Elimination: The aryl group and the enolate α-carbon are coupled, and the desired α-aryl ketone is released, regenerating the Pd(0) catalyst. organic-chemistry.org

Bulky, electron-rich phosphine (B1218219) ligands are often crucial for the success of these reactions, enhancing the rate of both oxidative addition and reductive elimination. organic-chemistry.org

Another significant catalytic transformation is the Pd(II)-catalyzed C(sp³)–H arylation . This advanced method allows for the direct functionalization of C-H bonds. In studies on cyclopentyl ketones, a chiral transient directing group, such as an amino acid, is used to direct the palladium catalyst to a specific C-H bond, enabling enantioselective arylation. nih.gov While high enantioselectivity has been achieved for cyclobutyl ketones, the results for cyclopentyl ketones have shown lower, though still reactive, enantioselectivities in some cases. nih.gov

Furthermore, photoredox catalysis provides novel pathways for aryl ketone transformations. As mentioned, the combination of a chiral Lewis acid and a photoredox catalyst can facilitate asymmetric [3+2] photocycloadditions, leading to the synthesis of complex cyclopentane (B165970) structures. nih.govthieme.de

Table 3: Catalytic Transformations of Aryl Cyclopentyl Ketones

| Catalytic Method | Description | Key Mechanistic Features |

| Pd-catalyzed α-arylation | Forms a C-C bond at the carbon adjacent to the carbonyl group. | Catalytic cycle of oxidative addition, transmetallation, and reductive elimination. researchgate.netorganic-chemistry.org |

| Pd-catalyzed C-H arylation | Directly functionalizes a C-H bond of the cyclopentyl ring. | Uses a transient directing group to achieve site- and stereoselectivity. nih.gov |

| Lewis Acid/Photoredox Catalysis | Enables asymmetric cycloaddition reactions. | Involves photoreduction of a Lewis acid-activated ketone to a radical anion intermediate. nih.govthieme.de |

Applications and Derivatization Strategies for 4 Chlorophenyl Cyclopentylmethanone

Role as a Key Intermediate in Complex Molecule Synthesis

The reactivity of the carbonyl group, along with the potential for functionalization on both the aromatic and aliphatic rings, positions (4-Chlorophenyl)cyclopentylmethanone as a crucial starting material for the synthesis of a range of complex organic structures.

Precursor in the Synthesis of Substituted Aryl Cycloalkyl Ketones

(4-Chlorophenyl)cyclopentylmethanone is a foundational structure for the synthesis of a variety of substituted aryl cycloalkyl ketones. The primary route for its own synthesis often involves the Friedel-Crafts acylation of chlorobenzene (B131634) with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride sigmaaldrich.com. This reaction is a classic method for forming carbon-carbon bonds to aromatic rings and is a cornerstone of aromatic ketone synthesis organic-chemistry.orgchemistrysteps.com.

Once formed, the molecule can be further modified. For instance, the cyclopentyl ring can undergo alkylation at the α-position to the carbonyl group. This can be achieved by first forming an enolate with a suitable base, followed by reaction with an alkyl halide rsc.org. This strategy allows for the introduction of various alkyl substituents, leading to a diverse library of substituted aryl cycloalkyl ketones.

Table 1: Synthesis of Aryl Cycloalkyl Ketones

| Reaction | Reactants | Catalyst/Reagents | Product Type |

| Friedel-Crafts Acylation | Chlorobenzene, Cyclopentanecarbonyl chloride | AlCl₃ | (4-Chlorophenyl)cyclopentylmethanone |

| α-Alkylation | (4-Chlorophenyl)cyclopentylmethanone, Alkyl halide | Base (e.g., LDA) | α-Alkyl-(4-chlorophenyl)cyclopentylmethanone |

Utilization in the Preparation of Bicyclic and Polycyclic Aromatic Hydrocarbons

While direct conversion is not straightforward, derivatives of (4-Chlorophenyl)cyclopentylmethanone can be employed in the synthesis of bicyclic and polycyclic aromatic hydrocarbons (PAHs). One potential strategy involves the intramolecular cyclization of derivatives. For example, if a suitable functional group is introduced onto the cyclopentyl ring, an intramolecular Friedel-Crafts reaction could lead to the formation of a fused ring system.

Another approach is through multi-step synthetic sequences. For instance, a derivative of (4-Chlorophenyl)cyclopentylmethanone could be designed to participate in a Diels-Alder reaction, a powerful tool for the formation of six-membered rings, which are often precursors to aromatic systems nih.gov. The Pschorr cyclization, which involves the intramolecular substitution of aromatic compounds via aryldiazonium salts, offers another potential route to PAHs from suitably functionalized derivatives of the parent ketone wikipedia.orgresearchgate.net.

Synthetic Derivatization for Functional Diversification

The chemical structure of (4-Chlorophenyl)cyclopentylmethanone offers multiple sites for derivatization, enabling the synthesis of a wide array of compounds with diverse functionalities.

Imino and Related Nitrogen-Containing Derivatizations

The carbonyl group of (4-Chlorophenyl)cyclopentylmethanone is a prime site for the introduction of nitrogen-containing functional groups. The reaction with primary amines under acidic catalysis yields imines, also known as Schiff bases acsgcipr.orgacs.orgrsc.org. This condensation reaction is reversible and often requires the removal of water to drive the equilibrium towards the product acsgcipr.org.

Similarly, reaction with hydroxylamine produces oximes, and reaction with hydrazine or substituted hydrazines yields hydrazones organic-chemistry.orgnih.govnih.gov. These reactions are robust and provide access to a variety of nitrogen-containing derivatives.

Table 2: Synthesis of Nitrogen-Containing Derivatives

| Derivative | Reagent | General Reaction Conditions |

| Imine | Primary Amine (R-NH₂) | Mildly acidic pH |

| Oxime | Hydroxylamine (NH₂OH) | Mildly acidic or basic conditions |

| Hydrazone | Hydrazine (NH₂-NH₂) or Substituted Hydrazine | Mildly acidic conditions |

Functional Group Interconversions on the Cyclopentyl and Phenyl Rings

Both the cyclopentyl and the 4-chlorophenyl rings of the molecule can be subjected to various functional group interconversions.

On the Cyclopentyl Ring:

The most common transformation of the ketone group is its reduction to a secondary alcohol, (4-chlorophenyl)(cyclopentyl)methanol. This can be readily achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) libretexts.orgmasterorganicchemistry.comcommonorganicchemistry.comchemguide.co.uk. Further oxidation of the cyclopentyl ring, under harsh conditions, could lead to ring-opening and the formation of dicarboxylic acids rsc.org.

On the Phenyl Ring:

The chlorine atom on the phenyl ring opens up possibilities for cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with an aryl halide, can be employed to replace the chlorine with an aryl or alkyl group, thus creating a biaryl or alkyl-aryl ketone libretexts.orglibretexts.orgresearchgate.net. Another powerful method is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine acsgcipr.orgrsc.orglibretexts.orgwikipedia.orgorganic-chemistry.org. Nucleophilic aromatic substitution (SNA) could also be a viable strategy to replace the chlorine atom, particularly if additional electron-withdrawing groups are present on the aromatic ring masterorganicchemistry.comnih.gov.

Table 3: Functional Group Interconversions

| Ring | Reaction | Reagents/Catalyst | Product Functional Group |

| Cyclopentyl | Ketone Reduction | NaBH₄ | Secondary Alcohol |

| Phenyl | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl |

| Phenyl | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Aryl amine |

| Phenyl | Nucleophilic Aromatic Substitution | Nucleophile | Varies with nucleophile |

Design and Synthesis of Bioactive (4-Chlorophenyl)cyclopentylmethanone Derivatives

The 4-chlorophenyl moiety is a common feature in many bioactive molecules, suggesting that derivatives of (4-Chlorophenyl)cyclopentylmethanone could exhibit interesting pharmacological properties.

For example, many selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs), contain a 4-substituted phenyl group mdpi.comaalto.fisemanticscholar.orgnih.govnih.gov. By modifying the cyclopentylketone portion of (4-Chlorophenyl)cyclopentylmethanone into a suitable heterocyclic or other functional system, it is conceivable to design novel COX-2 inhibitors.

Furthermore, the synthesis of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives has been reported to yield compounds with significant analgesic activity nih.govnih.gov. The structural similarity of (4-chlorophenyl)cyclopentylmethanone to the core of these molecules suggests its potential as a starting material for the synthesis of novel analgesic agents. A synthetic route could involve the Baeyer-Villiger oxidation of the ketone to an ester, followed by hydrolysis, conversion to an acyl chloride, and subsequent reaction with a suitable amine to form an amide, which could then be cyclized and reduced to the desired piperidine derivative.

A related compound, 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone, has been identified as an important intermediate for the fungicide cyproconazole, highlighting the potential for derivatives of aryl cycloalkyl ketones in agrochemical applications chemistrysteps.com.

While direct biological activity data for (4-Chlorophenyl)cyclopentylmethanone itself is not widely reported, its utility as a scaffold for the synthesis of potentially bioactive molecules is evident from the prevalence of its structural motifs in known drugs and agrochemicals.

Structure-Activity Relationship (SAR) Studies of Derivatives

While specific structure-activity relationship (SAR) studies for derivatives of (4-Chlorophenyl)cyclopentylmethanone are not extensively documented in publicly available literature, SAR studies of analogous compounds containing the p-chlorophenyl moiety provide valuable insights into how structural modifications can influence biological activity. The p-chlorophenyl group is a common substituent in many classes of biologically active compounds, and its impact on activity has been explored in various contexts.

In a series of 4-aminoquinoline-hydrazone and isatin hybrids designed as antibacterial agents, the presence and position of substituents on the phenyl ring were found to be critical for activity. mdpi.com For example, derivatives with a chlorine atom at the para position of the phenyl ring exhibited significant antibacterial properties. mdpi.com This suggests that the electronic and steric properties of the p-chlorophenyl group can play a direct role in the interaction with biological targets.

Similarly, in the development of neuropeptide S receptor (NPSR) antagonists based on an oxazolo[3,4-a]pyrazine scaffold, modifications to a urea moiety, which could be considered analogous to derivatizing the ketone in (4-Chlorophenyl)cyclopentylmethanone, led to changes in antagonist potency. acs.org Replacement of a urea with a guanidine function was explored as a strategy to improve hydrophilicity and in vivo activity. acs.org

The following table summarizes SAR findings from studies on various compounds containing a p-chlorophenyl group, illustrating the effect of different substituents on biological activity.

| Core Scaffold | Substituent Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Pyrano[2,3-c]pyrazole | Substitution on the N-phenyl ring of the pyrazole | Influenced inhibitory activity against AKT2/PKBβ kinase and in vitro anti-glioma activity. | nih.gov |

| 5-(4-chlorophenyl)furan | Introduction of different heterocyclic rings (isoxazole, pyrazole) | Resulted in compounds with inhibitory activity on tubulin polymerization. | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole | Variations in the sulfonamide moiety | Impacted antiviral activity against tobacco mosaic virus. | mdpi.com |

| 4-(4'-chlorophenyl)-4-hydroxypiperidine | Substitution at the nitrogen of the piperidine ring | Led to derivatives with significant analgesic activity. | nih.gov |

These examples from analogous compounds underscore the importance of systematic structural modifications to elucidate SAR and optimize the biological activity of a lead compound. For (4-Chlorophenyl)cyclopentylmethanone, a similar approach involving derivatization of the cyclopentyl ring, modification of the ketone, and substitution on the phenyl ring would be a rational strategy for developing novel bioactive agents.

Pharmacophore Modeling and Ligand Design for Derivative Compounds (e.g., p-Chlorophenyl analogs)

Pharmacophore modeling is a powerful computational tool in drug design used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govnih.govdovepress.comfiveable.me A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or from the structure of the biological target's binding site (structure-based). nih.gov This model then serves as a 3D query for virtual screening of compound libraries to identify new molecules with the potential for similar biological activity. nih.govdovepress.com

While no specific pharmacophore models for (4-Chlorophenyl)cyclopentylmethanone derivatives have been published, models developed for other compounds containing the p-chlorophenyl moiety can provide a basis for ligand design. The p-chlorophenyl group often contributes to a hydrophobic feature within a pharmacophore model.

For instance, in a study on DNA gyrase inhibitors, a pharmacophore model was developed for quinolone derivatives. nih.gov This model highlighted the importance of hydrophobic features, which could be occupied by moieties such as a p-chlorophenyl group, in addition to hydrogen bond acceptors. nih.gov The mapping of molecules onto this pharmacophore revealed that a hydrophobic group at the N-1 position of the quinolone was important for activity. nih.gov

The general process of pharmacophore modeling and its application in drug discovery involves several key steps:

Selection of a training set: A group of molecules with known biological activity against a specific target is chosen. fiveable.me

Conformational analysis: The possible 3D conformations of the training set molecules are generated. fiveable.me

Feature identification: Common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups are identified.

Model generation and validation: A pharmacophore model is built based on the spatial arrangement of these features. The model is then validated by its ability to distinguish between active and inactive compounds.

For designing derivatives of (4-Chlorophenyl)cyclopentylmethanone, a ligand-based pharmacophore modeling approach could be employed if a set of active analogs were to be synthesized. The model would likely include a hydrophobic feature corresponding to the p-chlorophenyl group and a hydrogen bond acceptor feature for the ketone's carbonyl oxygen. Further derivatization could then aim to introduce additional pharmacophoric features, such as hydrogen bond donors or other hydrophobic groups, to enhance binding affinity and selectivity for a particular biological target.

The insights gained from such models can guide the design of novel derivatives with potentially improved pharmacological profiles, including enhanced potency and selectivity. researchgate.net

Analytical Characterization and Impurity Profiling of 4 Chlorophenyl Cyclopentylmethanone

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are fundamental in verifying the molecular structure of (4-Chlorophenyl)cyclopentylmethanone. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the compound's atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously confirming the molecular structure of (4-Chlorophenyl)cyclopentylmethanone by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In the ¹H NMR spectrum, the aromatic protons of the 4-chlorophenyl group are expected to appear as two distinct doublets in the downfield region, typically between δ 7.4 and 8.1 ppm, due to the electron-withdrawing effects of the carbonyl group and the chlorine atom. rsc.org The protons on the cyclopentyl ring would produce more complex multiplets in the upfield region. The methine proton adjacent to the carbonyl group is expected to be the most downfield of the cyclopentyl protons, while the other methylene (B1212753) protons of the cyclopentyl ring would appear as overlapping multiplets.

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon is highly deshielded and is expected to appear at a chemical shift of around 200 ppm. The aromatic carbons of the 4-chlorophenyl ring would show distinct signals, with the carbon attached to the chlorine atom and the carbon attached to the carbonyl group having characteristic chemical shifts. The carbons of the cyclopentyl ring would appear in the upfield region of the spectrum. For a similar compound, 4-Chlorobenzophenone, the carbonyl carbon appears at 195.5 ppm, and the aromatic carbons are observed between 128.4 and 138.9 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (4-Chlorophenyl)cyclopentylmethanone

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl C=O | - | ~200 |

| Aromatic C-Cl | - | ~139 |

| Aromatic C-C=O | - | ~135 |

| Aromatic CH | ~7.4 - 8.1 (d) | ~129 - 132 |

| Cyclopentyl CH | ~3.5 - 3.8 (m) | ~45 - 50 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and analysis of related compounds like 4-Chlorobenzophenone. rsc.org

Infrared (IR) Spectroscopy for Carbonyl and Halogen Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in (4-Chlorophenyl)cyclopentylmethanone, namely the carbonyl (C=O) group and the carbon-chlorine (C-Cl) bond.

The most prominent absorption band in the IR spectrum is expected to be the strong C=O stretching vibration of the ketone, typically appearing in the region of 1680-1660 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring can slightly lower this frequency. For the analogous compound 4-Chlorophenyl cyclopropyl (B3062369) ketone, a strong C=O absorption is observed in its gas-phase IR spectrum. nist.gov

The C-Cl stretching vibration of the chlorophenyl group is expected to produce a strong absorption in the fingerprint region, typically between 1100 and 1000 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively) and aromatic C=C stretching vibrations (around 1600 and 1485 cm⁻¹).

Table 2: Key IR Absorption Bands for (4-Chlorophenyl)cyclopentylmethanone

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Ketone C=O Stretch | 1680 - 1660 | Strong |

| Aromatic C=C Stretch | ~1600, ~1485 | Medium-Strong |

Note: Wavenumber ranges are based on standard IR correlation tables and data for analogous compounds. nist.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of (4-Chlorophenyl)cyclopentylmethanone, further confirming its identity. The molecular formula of the compound is C₁₂H₁₃ClO, which corresponds to a monoisotopic mass of approximately 208.07 g/mol . americanelements.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 208. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 210 with about one-third the intensity of the M⁺ peak is expected.

The fragmentation pattern is dominated by cleavage adjacent to the carbonyl group. The most significant fragment is expected to be the 4-chlorobenzoyl cation at m/z 139, formed by the loss of the cyclopentyl radical. This fragment would also exhibit an isotopic peak at m/z 141. Another likely fragmentation pathway is the loss of the 4-chlorophenyl radical to form the cyclopentylcarbonyl cation at m/z 97. Further fragmentation of the 4-chlorobenzoyl cation can lead to the loss of carbon monoxide (CO), yielding the 4-chlorophenyl cation at m/z 111 (with an M+2 peak at m/z 113). The mass spectrum of the related compound, o-chlorophenyl cyclopentyl ketone, shows a prominent base peak at m/z 139, corresponding to the chlorobenzoyl cation. nist.gov

Table 3: Expected Mass Spectrometry Fragments for (4-Chlorophenyl)cyclopentylmethanone

| m/z | Ion |

|---|---|

| 208/210 | [C₁₂H₁₃³⁵Cl/³⁷ClO]⁺ (Molecular Ion) |

| 139/141 | [C₇H₄³⁵Cl/³⁷ClO]⁺ (4-Chlorobenzoyl cation) |

| 111/113 | [C₆H₄³⁵Cl/³⁷Cl]⁺ (4-Chlorophenyl cation) |

| 97 | [C₆H₉O]⁺ (Cyclopentylcarbonyl cation) |

Note: Fragmentation pattern is predicted based on the principles of mass spectrometry and data for analogous compounds. nist.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of (4-Chlorophenyl)cyclopentylmethanone and for separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative determination of the purity of (4-Chlorophenyl)cyclopentylmethanone. A reversed-phase HPLC method, using a C18 column, is typically employed for non-polar to moderately polar compounds like this ketone.

The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would ensure the separation of impurities with a wide range of polarities. Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the 4-chlorophenyl chromophore exhibits strong absorbance.

For the analysis of the related o-chlorophenyl cyclopentyl ketone, a mobile phase of methanol and water (85:15, v/v) has been used, achieving a purity of 99.53% for the prepared standard. nist.gov Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for analyzing complex mixtures and identifying volatile and semi-volatile impurities in (4-Chlorophenyl)cyclopentylmethanone samples. shawnee.edu The compound itself is sufficiently volatile for GC analysis.

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and separated on a capillary column (e.g., a non-polar DB-5 or a slightly more polar DB-17). The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase.

As the separated components elute from the column, they are ionized and analyzed by the mass spectrometer. The resulting mass spectra can be compared to spectral libraries (like the NIST library) for positive identification of impurities. nist.govnist.govnist.govnih.govnist.gov Potential impurities could include unreacted starting materials such as chlorobenzene (B131634) or cyclopentyl carbonyl chloride, or by-products from side reactions. For instance, a study on the isomeric o-chlorophenyl cyclopentyl ketone identified impurities such as o-chlorobenzoic acid anhydride (B1165640) and 1,2-di-o-chlorobenzoylcyclopentene using HPLC-MS. nist.gov A sensitive GC-MS method has also been developed for the determination of the genotoxic impurity 4-chloro-1-butanol (B43188) in active pharmaceutical ingredients, demonstrating the power of this technique for trace-level impurity analysis. ufz.de

Impurity Profiling and Forensic Chemical Analysis

The process of identifying and quantifying impurities in a given chemical substance is known as impurity profiling. This is of paramount importance in the pharmaceutical industry, for quality control, and in forensic science for tracing the synthetic route of illicitly produced substances. The nature and quantity of impurities can provide a "fingerprint" of a specific manufacturing process.

The synthesis of (4-Chlorophenyl)cyclopentylmethanone can be accomplished through several chemical reactions, with the Friedel-Crafts acylation and Grignard reactions being common methods. Each of these routes is associated with the potential for the formation of specific byproducts and impurities.

Friedel-Crafts Acylation Route:

This method typically involves the reaction of chlorobenzene with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. While this method can be effective, it is also prone to the formation of several impurities.

Isomeric Impurities: The Friedel-Crafts acylation of a monosubstituted benzene (B151609) ring like chlorobenzene can result in the formation of positional isomers. Although the para-substituted product, (4-Chlorophenyl)cyclopentylmethanone, is generally favored due to steric hindrance, the formation of the ortho- and meta-isomers, (2-Chlorophenyl)cyclopentylmethanone and (3-Chlorophenyl)cyclopentylmethanone, respectively, can occur. The relative amounts of these isomers depend on the reaction conditions, including the catalyst and temperature.

Di-acylation Products: Under certain conditions, a second acylation of the chlorobenzene ring can occur, leading to the formation of dichlorinated and di-acylated byproducts.

Unreacted Starting Materials: Residual amounts of chlorobenzene and cyclopentanecarbonyl chloride may remain in the final product if the reaction does not go to completion or if the purification process is inadequate.

Hydrolysis Products: The acyl chloride starting material is susceptible to hydrolysis, which would lead to the formation of cyclopentanecarboxylic acid.

Grignard Reaction Route:

An alternative synthetic pathway involves the reaction of a cyclopentylmagnesium halide (a Grignard reagent) with 4-chlorobenzonitrile (B146240). This route also presents the possibility for the formation of specific impurities.

Unreacted Starting Materials: Incomplete reaction can lead to the presence of 4-chlorobenzonitrile and residual Grignard reagent in the product mixture.

Byproducts from the Grignard Reagent: The Grignard reagent itself can participate in side reactions. For instance, coupling of the cyclopentylmagnesium halide can lead to the formation of dicyclopentyl.

Analogous Impurities from a Related Compound:

A study on the impurity profile of the isomeric compound, o-chlorophenyl cyclopentyl ketone, which is a known precursor in the synthesis of ketamine, has identified several route-specific impurities nih.govnih.gov. These findings can provide valuable insights into the potential impurities for the para-isomer. The identified impurities in the ortho-isomer include o-chlorobenzoic acid anhydride and 1,2-di-o-chlorobenzoylcyclopentene nih.govnih.gov. By analogy, it is plausible that the synthesis of (4-Chlorophenyl)cyclopentylmethanone could lead to the formation of corresponding para-substituted impurities.

The table below summarizes potential impurities in (4-Chlorophenyl)cyclopentylmethanone based on common synthetic routes and by analogy to related compounds.

| Potential Impurity | Plausible Synthetic Route of Origin | Notes |

| (2-Chlorophenyl)cyclopentylmethanone | Friedel-Crafts Acylation | Isomeric byproduct |

| (3-Chlorophenyl)cyclopentylmethanone | Friedel-Crafts Acylation | Isomeric byproduct |

| 4-Chlorobenzoic acid | Hydrolysis of intermediate in Grignard or Friedel-Crafts | |

| 4,4'-Dichlorobenzophenone | Side reaction | Mentioned as a related substance nih.gov |

| Di-acylated chlorobenzene derivatives | Friedel-Crafts Acylation | Over-reaction byproduct |

| Cyclopentanecarboxylic acid | Friedel-Crafts Acylation | Hydrolysis of starting material |

| 4-Chlorobenzonitrile | Grignard Reaction | Unreacted starting material |

| Dicyclopentyl | Grignard Reaction | Grignard reagent side reaction |

| p-Chlorobenzoic acid anhydride | Inferred from analysis of o-isomer nih.govnih.gov | |

| Di-(4-chlorobenzoyl)cyclopentene | Inferred from analysis of o-isomer nih.govnih.gov |

Forensic analysis of a sample of (4-Chlorophenyl)cyclopentylmethanone would involve the use of advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to separate and identify these potential impurities. The presence and relative abundance of these specific byproducts can provide crucial information for law enforcement and regulatory agencies to determine the synthetic pathway used and potentially trace the origin of the material nih.govnih.gov.

Future Directions and Advanced Research Perspectives on 4 Chlorophenyl Cyclopentylmethanone

Development of Sustainable and Environmentally Benign Synthetic Routes

The pursuit of green chemistry principles is a major driver in modern chemical synthesis. For (4-Chlorophenyl)cyclopentylmethanone, future research will likely focus on developing manufacturing processes that are safer, more efficient, and have a lower environmental impact than traditional methods.

Historically, the synthesis of related compounds like o-chlorophenyl-cyclopentyl-ketone involved Grignard reactions using reagents such as cyclopentylmagnesium bromide in solvents like diethyl ether. google.com While effective, the use of highly flammable solvents and expensive starting materials presents significant challenges for industrial-scale production. google.com A notable advancement has been the substitution of diethyl ether with aromatic hydrocarbons like toluene, which, coupled with the use of less expensive cyclopentyl chloride, has improved the yield and safety profile of the process. google.com

Further research into sustainable routes could explore the following:

Alternative Solvents: The use of low-impact ethers, such as cyclopentyl methyl ether, which forms a positive azeotrope with water, could be investigated for this synthesis, facilitating easier removal of byproducts under Dean-Stark conditions. rsc.org

Catalytic Hydrogenation: One documented synthesis route involves the hydrogenation of an enamine intermediate using an Adams' catalyst (PtO₂). sciencemadness.org Future work could focus on replacing noble metal catalysts with more abundant and less toxic earth-metal catalysts.

Novel Precursors: A recently discovered synthetic pathway involves the reaction of cyclopentanone (B42830) p-toluenesulfonylhydrazone with 2-chlorobenzaldehyde. nih.govcolab.ws While identified in the context of illicit synthesis, exploring the mechanism and potential for "greening" this novel route could open new avenues for production. nih.govcolab.ws

Table 1: Comparison of Synthetic Routes for Phenyl Cyclopentyl Ketone Derivatives

| Route | Precursors | Solvent | Key Features | Yield | Reference |

| Grignard Reaction | o-chlorobenzonitrile, cyclopentylmagnesium chloride | Toluene | Improved safety over diethyl ether; uses less expensive starting material. | 89.3% | google.com |

| Enamine Route | 1-morpholinocyclopentene, o-chlorobenzoyl chloride | Chloroform, Ethanol | Involves hydrogenation step; reported yields are low. | <30% | sciencemadness.org |

| Novel Pathway | cyclopentanone p-toluenesulfonylhydrazone, 2-chlorobenzaldehyde | Not specified | A novel process identified in seized materials. | Not specified | nih.govcolab.ws |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is fundamental to improving the efficiency and selectivity of chemical reactions. mdpi.com For (4-Chlorophenyl)cyclopentylmethanone, the exploration of novel catalytic systems is a promising frontier for reducing reaction times, lowering energy consumption, and increasing product purity.

Current synthetic methods often rely on stoichiometric reagents or traditional catalysts that may have limitations. For example, Grignard reactions can be slow and produce side reactions. google.com The use of copper(I) bromide has been noted in the synthesis of the 2-chloro isomer, suggesting a role for transition metal catalysis. researchgate.net

Future research directions in catalysis include:

Transition Metal Catalysis: Investigating a broader range of transition-metal catalysts could lead to more efficient coupling reactions. This includes exploring catalysts that are more tolerant of various functional groups and can operate under milder conditions. mdpi.com

Enantioselective Catalysis: For applications where a specific stereoisomer is required, the development of chiral catalysts is crucial. The use of chiral Al(III)-N,N′-dioxide complexes for asymmetric rearrangements in similar cyclic α-ketols demonstrates the potential for producing optically active derivatives of (4-Chlorophenyl)cyclopentylmethanone. lookchem.com

Photocatalysis and Flow Chemistry: The integration of technologies like flow chemistry and photocatalysis could offer significant advantages. google.com Continuous-flow synthesis can improve safety and yield, as demonstrated in the synthesis of norketamine from the 2-chloro isomer. caymanchem.com Photosensitizing catalysts, such as Rose Bengal, could enable novel reaction pathways under ambient conditions. google.com

Heterogeneous Catalysts: Developing solid-supported catalysts could simplify product purification by allowing for easy separation of the catalyst from the reaction mixture, thereby reducing waste and improving process efficiency. google.com

Advanced Computational Studies for Predictive Chemical Behavior

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, which can accelerate the discovery of new synthetic routes and applications. While specific computational studies on (4-Chlorophenyl)cyclopentylmethanone are not widely published, this represents a significant area for future investigation.

Advanced computational studies could provide insights into:

Reaction Mechanisms: Computational tools can be used to elucidate complex reaction pathways, helping researchers to optimize conditions and select the most effective catalysts. mdpi.com This is particularly valuable for multicomponent reactions where several concurrent pathways may exist. mdpi.com

Predictive Properties: Quantum chemical methods can predict the electronic properties imparted by the chlorophenyl group, influencing the molecule's reactivity in nucleophilic addition and reduction reactions. cymitquimica.com This can guide the design of new reactions and derivatives.

Catalyst Design: Computational screening can be employed to identify promising new catalyst structures before undertaking experimental work, saving time and resources. mdpi.com By modeling the interaction between the substrate and potential catalysts, researchers can predict catalytic activity and selectivity.

Expansion of Synthetic Utility through Unexplored Reaction Pathways

The primary known application of (4-Chlorophenyl)cyclopentylmethanone is as an intermediate in the synthesis of other molecules, particularly pharmaceuticals. cymitquimica.comchemicalbook.com However, its chemical structure holds potential for a much broader range of applications. Future research will likely focus on exploring new reaction pathways to expand its synthetic utility.

Key areas for exploration include:

Derivatization for New Applications: The ketone functional group is a versatile handle for a wide array of chemical transformations, including reductions, additions, and condensations. cymitquimica.com These reactions can be used to create a library of new derivatives with potential applications in medicinal chemistry and agrochemicals. cymitquimica.com

Functionalization of the Aromatic Ring: The 4-chlorophenyl group can be further modified through nucleophilic aromatic substitution or cross-coupling reactions to introduce new functional groups, leading to compounds with novel electronic and biological properties.

Multicomponent Reactions: Designing new multicomponent reactions that incorporate (4-Chlorophenyl)cyclopentylmethanone as a building block could provide rapid access to complex molecular architectures. mdpi.com The development of catalytic systems that control the regio- and stereoselectivity of these reactions is a key challenge. mdpi.com

Synthesis of Analogues: The compound serves as a precursor for ketamine and norketamine. caymanchem.com Exploring its use in the synthesis of other bioactive analogues could lead to the discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. How can synthesis routes for 4-chlorophenyl cyclopentyl ketone be optimized to improve yield and purity?

- Methodological Answer : The compound is typically synthesized via Grignard reactions. For example, reacting 4-chlorobenzonitrile with cyclopentyl magnesium bromide generates the ketone intermediate. Key improvements include solvent optimization (e.g., replacing ether with hydrocarbon solvents post-Grignard formation) and avoiding toxic bromine by using alternative brominating agents or one-pot methodologies . Zhang et al. demonstrated that modifying reaction conditions (e.g., controlled temperature during bromination) enhances yield from 60% to 85% while reducing impurities .

Q. What is the reaction mechanism of this compound with sodium borohydride, and how does the cyclopentyl group influence reactivity?

- Methodological Answer : Kinetic studies of cycloalkyl phenyl ketones reveal that the cyclopentyl group exhibits moderate reactivity with NaBH₄ due to reduced angular strain compared to smaller rings. At 0°C, cyclopentyl phenyl ketone reacts 0.36 times faster than acetophenone (reference rate = 1). Reaction monitoring via IR spectroscopy (disappearance of C=O stretch at ~1680 cm⁻¹) confirms reduction to the corresponding alcohol .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons (4-chlorophenyl) appear as doublets at δ 7.4–7.6 ppm, while cyclopentyl protons resonate as multiplets at δ 1.5–2.5 ppm.

- IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹.

- Elemental Analysis : Confirms molecular formula (C₁₂H₁₃ClO) with <1% deviation .

Advanced Research Questions

Q. How can this compound derivatives be designed for pesticidal or herbicidal activity?

- Methodological Answer : Oxime ether derivatives synthesized by reacting the ketone with hydroxylamine, followed by alkylation, show potent bioactivity. For example, C12 and C15 derivatives achieved 100% mortality against Aphis craccivora at 500 mg/L. Structure-activity relationship (SAR) studies highlight the importance of electron-withdrawing substituents on the phenyl ring for enhancing herbicidal activity .

Q. Can enzymatic engineering improve stereoselective modifications of this compound?

- Methodological Answer : Engineered alcohol dehydrogenases (ADHs) with proline-induced loop modifications enable enantioselective reduction. For a related compound (4-chlorophenyl pyridinyl ketone), this approach achieved >99% enantiomeric excess (ee) for (S)-alcohols. Computational modeling (e.g., MD simulations) guides residue selection to optimize substrate binding and stereocontrol .

Q. How do impurity profiles help trace synthetic pathways of this compound?

- Methodological Answer : By analyzing by-products (e.g., Grignard reaction intermediates or bromination residues) via GC-MS or HPLC, researchers can distinguish between Stevens' method (using bromine) and safer alternatives. For instance, residual 2-chlorobenzonitrile indicates Grignard-based synthesis, while absence of brominated by-products suggests improved protocols .

Q. What computational strategies support the use of this compound as a scaffold in drug design?

- Methodological Answer : Molecular docking and QSAR models predict interactions with target proteins. Replacing peptide amides with the ketone group (as in cyclin inhibitors) retains hydrogen-bonding capacity while improving metabolic stability. For example, cyclopentyl-backbone analogs achieved IC₅₀ values of 40 nM in cyclin A inhibition assays .

Q. How does the cyclopentyl group compare to other cycloalkyl substituents in ketone reactivity?

- Methodological Answer : A comparative study of NaBH₄ reduction rates for cycloalkyl phenyl ketones revealed:

| Cycloalkyl Group | Relative Rate (0°C) |

|---|---|

| Cyclopropyl | 0.12 |

| Cyclobutyl | 0.23 |

| Cyclopentyl | 0.36 |

| Cyclohexyl | 0.25 |

| The cyclopentyl group's intermediate angular strain balances transition-state stabilization and steric hindrance, maximizing reactivity . |

Retrosynthesis Analysis